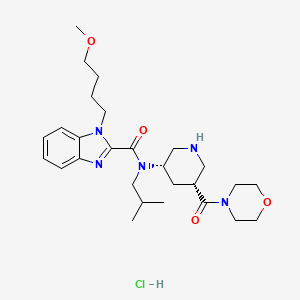

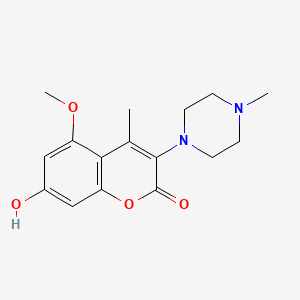

![molecular formula C29H31Cl2N3O2 B608154 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl CAS No. 2247491-97-8](/img/structure/B608154.png)

4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl

Vue d'ensemble

Description

IUN91978, also known as NPB, is a specific inhibitor of the phosphorylation of human BCL-2-associated death promoter (hBAD) specifically on Ser99, thereby exerting its effect independently of AKT and other kinase activities despite the demonstration of AKT-mediated BAD-Ser99 phosphorylation. NPB was reportede by Pandey V et al in PNAS. 2018, 115(44):E10505-E10514. NPB has CAS#2247491-97-8 without code name. We temporally name it as IUN91978 based on hodoodo chemical nomenclature (Hodoodo Chemical Nomenclature).

Applications De Recherche Scientifique

Organic Light-Emitting Devices (OLEDs)

4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl, often referred to as NPB, has been extensively studied for its application in organic light-emitting diodes (OLEDs). NPB is used as a hole-transporting material due to its excellent film-forming ability and thermal stability. It contributes to the high efficiency and stability of OLEDs (Oh, Kulshreshtha, Kwon, & Lee, 2010), (Troadec, Vériot, & Moliton, 2002).

Electroluminescence and Hole Mobility

NPB is also involved in the study of electroluminescence. Devices using NPB demonstrate significant improvements in electroluminescent properties, such as higher efficiency and color saturation in blue OLEDs. Additionally, the hole mobility of NPB has been a subject of research, leading to a better understanding of charge transport in OLED materials (Mäkinen, Hill, Shashidhar, Nikolov, & Kafafi, 2001), (Li, Li, Su, Zang, Chu, Xin, Bi, Li, & Yu, 2008).

Enhanced Device Performance

Research shows that NPB can be used to enhance the performance of OLEDs, particularly in terms of their efficiency, brightness, and color purity. For example, deep-blue and green OLEDs using NPB have shown low turn-on voltages and high color purities close to National Television Standards Committee standards (Thangthong, Prachumrak, Namuangruk, Jungsuttiwong, Keawin, Sudyoadsuk, & Promarak, 2012).

Structural Analysis

The molecular and crystal structure of NPB has also been analyzed to understand its packing and intermolecular interactions. Such studies provide insights into the material's solid-state properties, which are crucial for its application in electronic devices (Cheng & Cheng, 2010).

Triplet Exciton Confinement

Another application of NPB is in the confinement of triplet excitons in OLEDs. This is vital for improving the efficiency of electrophosphorescence in OLEDs. The studies demonstrate that NPB, among other materials, can effectively confine triplet excitons, thereby enhancing OLED performance (Goushi, Kwong, Brown, Sasabe, & Adachi, 2004).

Propriétés

IUPAC Name |

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHBKWKFFTZAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408009 | |

| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine | |

CAS RN |

123847-85-8 | |

| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

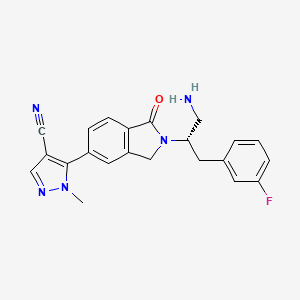

![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

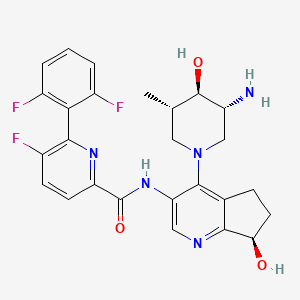

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)

![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)